molecular formula C14H18Cl2N2O3S B4803272 N-(2,5-dichlorophenyl)-1-(ethylsulfonyl)piperidine-4-carboxamide

N-(2,5-dichlorophenyl)-1-(ethylsulfonyl)piperidine-4-carboxamide

Cat. No.: B4803272
M. Wt: 365.3 g/mol
InChI Key: BLQLDIGYIYDWCN-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-1-(ethylsulfonyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. Compounds in this class are often studied for their potential pharmacological properties, including their effects on the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichlorophenyl)-1-(ethylsulfonyl)piperidine-4-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction, often using an amine and a carboxylic acid derivative.

    Sulfonylation: The ethylsulfonyl group is introduced through a sulfonylation reaction, typically using an appropriate sulfonyl chloride.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, solvents, and specific reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the ethylsulfonyl group.

    Reduction: Reduction reactions can occur, potentially affecting the carboxamide group or the chlorinated phenyl ring.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorinated positions of the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2,5-dichlorophenyl)-1-(ethylsulfonyl)piperidine-4-carboxamide may have various scientific research applications, including:

    Chemistry: Studying its reactivity and potential as a building block for more complex molecules.

    Biology: Investigating its effects on biological systems, particularly its interactions with proteins and enzymes.

    Medicine: Exploring its potential as a therapeutic agent for conditions affecting the central nervous system.

    Industry: Evaluating its use in the synthesis of other valuable compounds or materials.

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-1-(ethylsulfonyl)piperidine-4-carboxamide would depend on its specific molecular targets and pathways. It may interact with receptors or enzymes in the central nervous system, modulating their activity and leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-dichlorophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide
  • N-(2,5-dichlorophenyl)-1-(propylsulfonyl)piperidine-4-carboxamide
  • N-(2,5-dichlorophenyl)-1-(butylsulfonyl)piperidine-4-carboxamide

Uniqueness

N-(2,5-dichlorophenyl)-1-(ethylsulfonyl)piperidine-4-carboxamide may be unique in its specific combination of functional groups, which can influence its reactivity, pharmacological properties, and potential applications. The presence of the ethylsulfonyl group, in particular, may confer distinct chemical and biological characteristics compared to similar compounds with different sulfonyl groups.

Properties

IUPAC Name

N-(2,5-dichlorophenyl)-1-ethylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18Cl2N2O3S/c1-2-22(20,21)18-7-5-10(6-8-18)14(19)17-13-9-11(15)3-4-12(13)16/h3-4,9-10H,2,5-8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLQLDIGYIYDWCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)C(=O)NC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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